molecular formula C11H9Cl2NO3 B14696954 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione CAS No. 24201-56-7

3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B14696954
CAS No.: 24201-56-7
M. Wt: 274.10 g/mol
InChI Key: GUYPULURUTWECR-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine, followed by cyclization with glycine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidine-2,4-dione ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of the 3,5-dichlorophenyl group with the oxazolidine ring makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

24201-56-7

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H9Cl2NO3/c1-2-9-10(15)14(11(16)17-9)8-4-6(12)3-7(13)5-8/h3-5,9H,2H2,1H3

InChI Key

GUYPULURUTWECR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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